molecular formula C22H23N3O5S B4986629 N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide

Cat. No. B4986629
M. Wt: 441.5 g/mol
InChI Key: DFJISMPGHPJBKY-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide, also known as EF24, is a synthetic curcumin analog that has gained significant attention for its potential therapeutic applications. EF24 is a potent anti-cancer agent that has shown promising results in preclinical studies.

Mechanism of Action

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide exerts its anti-cancer effects by targeting multiple signaling pathways. It inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide also inhibits the STAT3 pathway, which is involved in cell proliferation and survival. In addition, N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide activates the Nrf2 pathway, which is involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has been shown to have low toxicity and high bioavailability. It is rapidly absorbed and distributed throughout the body. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has been shown to modulate various enzymes and proteins involved in cancer progression, inflammation, and oxidative stress. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide also has anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has been shown to be effective in various cancer models, making it a promising candidate for further research. However, N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Future Directions

For research include investigating its efficacy in combination with other anti-cancer agents, investigating its potential use in other diseases, optimizing its stability and solubility, and developing N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide analogs with improved efficacy and selectivity.

Synthesis Methods

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide is synthesized by the reaction of curcumin with ethyl 4-bromobutyrate in the presence of potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide. The synthesis method is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide induces apoptosis, inhibits angiogenesis, and suppresses metastasis. N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-[(Z)-N-[(4-ethoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-29-19-8-10-20(11-9-19)31(27,28)25-24-15(2)17-6-5-7-18(14-17)23-22(26)21-12-13-30-16(21)3/h5-14,25H,4H2,1-3H3,(H,23,26)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJISMPGHPJBKY-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(4-ethoxyphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}-2-methylfuran-3-carboxamide

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